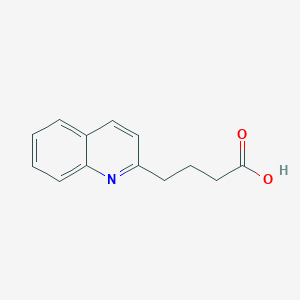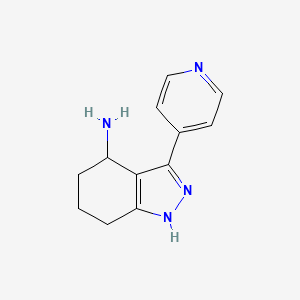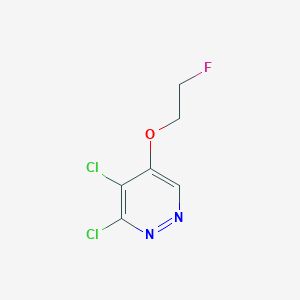
4-Methoxy-2-propylnaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-propylnaphthalen-1-ol is an organic compound with the molecular formula C14H16O2 It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 4-position and a propyl group at the 2-position on the naphthalene ring, along with a hydroxyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-propylnaphthalen-1-ol typically involves the alkylation of 4-methoxy-1-naphthol with a suitable propylating agent. One common method is the Friedel-Crafts alkylation reaction, where 4-methoxy-1-naphthol is reacted with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-2-propylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy and propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed depending on the desired substitution.
Major Products Formed
Oxidation: Formation of 4-methoxy-2-propylnaphthalen-1-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted naphthalenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-propylnaphthalen-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2-propylnaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding with biological molecules, while the methoxy and propyl groups contribute to its lipophilicity, enhancing its ability to penetrate cell membranes. The compound may modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-1-naphthol
- 2-Propyl-1-naphthol
- 4-Methoxy-2-methylnaphthalen-1-ol
Uniqueness
4-Methoxy-2-propylnaphthalen-1-ol is unique due to the specific combination of functional groups on the naphthalene ring, which imparts distinct chemical and biological properties. Its methoxy and propyl groups provide a balance of hydrophilicity and lipophilicity, making it versatile for various applications.
Eigenschaften
CAS-Nummer |
86559-57-1 |
|---|---|
Molekularformel |
C14H16O2 |
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
4-methoxy-2-propylnaphthalen-1-ol |
InChI |
InChI=1S/C14H16O2/c1-3-6-10-9-13(16-2)11-7-4-5-8-12(11)14(10)15/h4-5,7-9,15H,3,6H2,1-2H3 |
InChI-Schlüssel |
YGIGAYABKZWUIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C2=CC=CC=C2C(=C1)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B11890353.png)
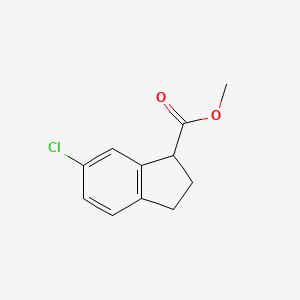
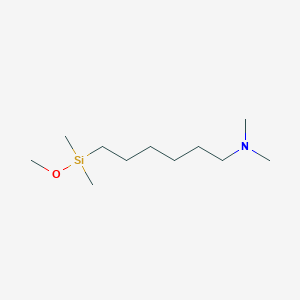

![Methyl 7-chloro-1H-pyrrolo[2,3-d]pyridazine-2-carboxylate](/img/structure/B11890367.png)
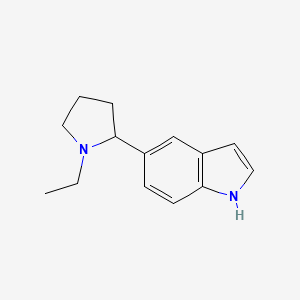
![10-Hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B11890381.png)
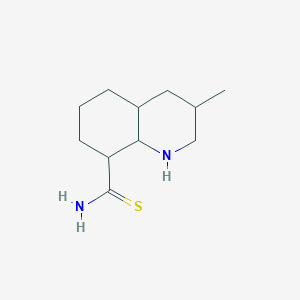

![[1,2,4]Triazolo[1,5-b]isoquinolin-5(1H)-one, 1,2-dimethyl-](/img/structure/B11890395.png)
